molecular formula C16H22ClNO2 B13420277 Tropine phenylacetate hydrochloride CAS No. 3087-01-2

Tropine phenylacetate hydrochloride

Cat. No.: B13420277
CAS No.: 3087-01-2
M. Wt: 295.80 g/mol
InChI Key: IFNUPGBWWRYLQZ-UHFFFAOYSA-N
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Description

Contextualization within Tropane (B1204802) Alkaloid and Phenylacetate (B1230308) Derivative Research

The study of tropine (B42219) phenylacetate hydrochloride is deeply rooted in the broader scientific investigation of tropane alkaloids and phenylacetate compounds. Its significance is best understood by examining both the historical and modern contexts of this research area.

Historical Perspectives on Tropane Derivative Chemical and Pharmacological Investigations

The history of tropane alkaloids is a cornerstone of pharmacology and organic chemistry. The isolation of foundational compounds like atropine (B194438) and cocaine in the 19th century spurred extensive investigations into their chemical structures and physiological effects. google.com This era of research established the tropane skeleton as a key pharmacophore.

Within this context, simpler esters of tropine, such as tropine phenylacetate, were also subjects of early scientific curiosity. A 1965 study published in The Journal of Pharmacy and Pharmacology investigated the pharmacological activity of tropine phenylacetate, comparing its effects on isolated human myometrium with that of atropine and homatropine. dss.go.th Furthermore, historical patent literature reveals the use of tropine phenylacetate as a chemical intermediate. For instance, it was used as a starting material in the synthesis of tropine α-formyl-phenylacetate, a precursor in the pathway to other complex alkaloids. google.com These early studies highlight its role in foundational efforts to understand the structure-activity relationships of tropane esters and to utilize them in synthetic chemistry.

Contemporary Significance in Chemical Biology and Medicinal Chemistry

In the modern scientific landscape, the relevance of tropine phenylacetate hydrochloride has evolved and solidified. Its significance is now multifaceted, spanning natural product chemistry, phytochemistry, and pharmaceutical sciences.

A key area of contemporary interest is its occurrence as a natural product. The non-salt form, 3α-phenylacetoxytropane, has been successfully isolated and identified from the leaves of various plant species, including Erythroxylum moonii and Brugmansia suaveolens. acs.orgnih.govnih.gov More recent studies have also identified its presence in certain species of the genus Datura and, notably, as a bioactive component in the root extract of Asparagus officinalis, suggesting a wider distribution in the plant kingdom than previously thought. frontiersin.orgrdd.edu.iqresearchgate.net

Perhaps its most critical role in medicinal chemistry today is as a well-characterized impurity of atropine. cleanchemlab.com Atropine is a widely used medication, and regulatory bodies require stringent control over its purity. Therefore, this compound serves as a crucial reference standard for the development and validation of analytical methods to detect and quantify impurities in commercial atropine products. synzeal.comcleanchemlab.com Its availability as a reference material is essential for quality control (QC) in Abbreviated New Drug Applications (ANDA) and the ongoing production of atropine. synzeal.com Some early toxicological data exists, with a reported intravenous LD50 of 42 mg/kg in mice for a synonym, psi-tropine phenylacetate hydrochloride, further underscoring the need to monitor it as an impurity. drugfuture.com

Research Rationale and Defined Scope for Scholarly Inquiry

The rationale for the continued academic and industrial investigation of this compound is primarily driven by two distinct but interconnected areas: its identity as a natural product and its status as a pharmaceutical impurity.

The scope of research from a natural products perspective involves its isolation from new plant sources, structural elucidation using spectroscopic methods, and investigation into its biosynthetic pathways. acs.orgnih.gov Understanding how and why plants produce this compound contributes to the broader field of chemical ecology and phytochemistry. Its identification in plants like Asparagus opens new questions about its potential biological or ecological function. rdd.edu.iq

From a pharmaceutical and medicinal chemistry standpoint, the research scope is sharply defined. The primary goal is to support the safety and efficacy of atropine-containing drugs. This involves the chemical synthesis of this compound to serve as a certified reference standard. synzeal.com Consequently, research focuses on developing sensitive and specific analytical techniques (like chromatography) for its detection and quantification in bulk drug substances and finished pharmaceutical products. synzeal.comcleanchemlab.com This ensures that levels of this and other impurities are kept below thresholds defined by pharmacopeias and regulatory authorities.

Research Data Tables

Table 1: Chemical Identification of this compound

Identifier Data Source(s)
Chemical Name rel-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate hydrochloride synzeal.comcleanchemlab.com
CAS Number 3087-01-2 pharmaffiliates.comsynzeal.compharmaffiliates.com
Molecular Formula C₁₆H₂₂ClNO₂ pharmaffiliates.com
Molecular Weight 295.81 g/mol pharmaffiliates.com
Synonyms psi-Tropine phenylacetate hydrochloride, Phenylacetoxytropane HCl synzeal.comdrugfuture.com
Parent Compound 3α-Phenylacetoxy Tropane (CAS: 1690-22-8) synzeal.com

Table 2: Documented Occurrences and Research Applications

Area of Research Specific Role / Finding Key Plant Sources / Application Source(s)
Natural Product Chemistry Isolated and identified as a natural tropane alkaloid. Erythroxylum moonii, Brugmansia suaveolens, Datura spp., Asparagus officinalis acs.orgnih.govnih.govfrontiersin.orgrdd.edu.iq
Pharmaceutical Quality Control Characterized impurity of Atropine; used as a reference standard for analytical method development and validation. Commercial production of Atropine pharmaffiliates.comsynzeal.comcleanchemlab.com
Historical Synthetic Chemistry Used as a starting material (intermediate) for the synthesis of other tropane derivatives. Synthesis of tropine α-formyl-phenylacetate google.com
Historical Pharmacology Investigated for its inhibitory action on smooth muscle. Isolated human myometrium studies dss.go.th
Toxicology Acute toxicity assessed. LD50 determination in mice drugfuture.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3087-01-2

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H

InChI Key

IFNUPGBWWRYLQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Tropine (B42219) Phenylacetate (B1230308) Hydrochloride

The primary and most established method for synthesizing tropine phenylacetate is through the esterification of tropine. This involves creating an ester linkage between the hydroxyl group of tropine and the carboxyl group of phenylacetic acid. The subsequent conversion to the hydrochloride salt affords the target compound.

A direct and common method for the synthesis of tropine phenylacetate involves the acylation of tropine using phenylacetyl chloride. In this reaction, the hydroxyl group of tropine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This process results in the formation of the ester and hydrogen chloride as a byproduct. The reaction is analogous to the esterification of tropine with other organic acids, a method historically established by Ladenburg, who demonstrated that the hydrolysis of tropane (B1204802) esters could be reversed. nih.gov

The general reaction is as follows: Tropine + Phenylacetyl Chloride → Tropine Phenylacetate + HCl

This method is favored due to the high reactivity of acid chlorides, which often allows the reaction to proceed under mild conditions without the need for a catalyst. However, careful control of the reaction conditions is necessary to ensure high yield and purity. researchgate.netsci-hub.se

The efficiency and outcome of the esterification reaction are highly dependent on several parameters, including solvent, temperature, and the presence of an acid scavenger. Optimizing these conditions is crucial for maximizing the yield of the desired ester while minimizing the formation of byproducts. nih.gov

Key parameters for optimization include:

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred to prevent side reactions with the solvent itself.

Temperature: The reaction is typically conducted at low to ambient temperatures to control its rate and prevent degradation or side reactions. Controlling the initial reaction temperature can be crucial for success. researchgate.net

Acid Scavenger: The reaction produces hydrogen chloride (HCl), which can protonate the basic nitrogen atom of the tropine molecule. This can lead to unwanted side reactions. Therefore, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl as it is formed.

Reactant Stoichiometry: The ratio of tropine to phenylacetyl chloride is carefully controlled to ensure complete conversion of the limiting reagent and to avoid excess acylating agent, which could lead to side reactions.

Table 1: Illustrative Optimization of Esterification Reaction Conditions This interactive table demonstrates how varying reaction parameters can influence the yield and purity of an esterification product. Users can sort the data by clicking on the column headers to analyze the impact of each variable.

EntrySolventTemperature (°C)Base (Equivalents)Reaction Time (h)Yield (%)Purity (%)
1DCM0None44585
2DCM0Triethylamine (1.1)28895
3Toluene0Triethylamine (1.1)28594
4DCM25Triethylamine (1.1)18290
5Toluene25Pyridine (1.1)28092

Note: The data in this table is illustrative and based on general principles of organic synthesis optimization for similar reactions. nih.govresearchgate.net

Two primary side reactions can diminish the yield and purity of tropine phenylacetate during its synthesis.

Quaternary Ammonium (B1175870) Salt Formation: The tertiary amine in the tropane ring is nucleophilic and can compete with the hydroxyl group in reacting with phenylacetyl chloride. This N-acylation leads to the formation of a quaternary ammonium salt, which is an undesired byproduct. This side reaction can be minimized by protonating the amine with a strong acid prior to esterification, although this also deactivates the desired nucleophile. A more common strategy is the careful and slow addition of the acylating agent at low temperatures, which favors the more nucleophilic hydroxyl group (O-acylation) over N-acylation.

Elimination Byproducts: Under harsh conditions, such as high temperatures or the presence of a strong base, elimination reactions can occur, leading to the formation of tropidine derivatives (e.g., anhydroecgonine). researchgate.net This involves the removal of the hydroxyl group and a proton from an adjacent carbon atom to form a double bond. To mitigate this, the reaction is typically run under the mildest conditions possible that still allow for a reasonable reaction rate.

Once the tropine phenylacetate free base has been synthesized and purified, it is converted into its hydrochloride salt to improve its stability and handling properties. synzeal.comcleanchemlab.com This is a standard acid-base reaction.

The process typically involves:

Dissolving the purified tropine phenylacetate free base in a suitable organic solvent, such as ethyl acetate (B1210297) or isopropanol (B130326). nih.gov

Adding a solution of hydrogen chloride (HCl) in a solvent like isopropanol or diethyl ether, or bubbling dry HCl gas through the solution.

The tropine phenylacetate hydrochloride, being a salt, is generally much less soluble in the organic solvent than its free base form and will precipitate out of the solution.

The solid hydrochloride salt is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under a vacuum. nih.gov

Esterification Reactions of Tropine with Phenylacetyl Chloride

Advanced Synthetic Approaches for Tropane Phenylacetate Derivatives

While direct esterification is a common method, research into more advanced synthetic strategies continues. These often focus on the construction of the core tropane skeleton itself, offering alternative pathways to a variety of tropane derivatives.

The bicyclic [3.2.1] octane (B31449) core of tropane is a key structural feature, and its construction has been a subject of extensive study. bris.ac.uk These cyclization reactions are fundamental to both the chemical synthesis and biosynthesis of tropane alkaloids. nih.govmdpi.com

A landmark achievement in this area is the Robinson-Schöpf synthesis of tropinone (B130398) , first reported in 1917. wikipedia.org This reaction is a classic example of a biomimetic, one-pot synthesis that demonstrates a tandem or cascade reaction. wikipedia.org It involves the reaction of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its enolate). wikipedia.org

The mechanism involves a series of reactions:

Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.

An intramolecular Mannich reaction occurs as the enolate of acetonedicarboxylic acid attacks the imine, forming the first ring.

A second intramolecular Mannich reaction follows, closing the second ring and forming the bicyclic tropinone structure. wikipedia.org

Decarboxylation then yields tropinone.

Tropinone is a crucial intermediate. It can be stereoselectively reduced to tropine (with the hydroxyl group in the axial position), which is then available for esterification with phenylacetyl chloride or other acids. researchgate.netuomustansiriyah.edu.iq This cyclization approach provides a versatile entry point to the tropane skeleton and its derivatives. mdpi.com Modern variations of this and other cyclization strategies, such as those involving cycloaddition reactions, continue to be explored for the efficient synthesis of complex tropane analogues. researchgate.net

Stereoselective Synthesis for Chiral Analog Generation

The generation of specific chiral analogs of tropine phenylacetate hinges on stereoselective control during the synthesis of the tropane skeleton. A key precursor, tropinone, can be deprotonated enantioselectively using chiral lithium amides. This process yields a chiral lithium enolate with a high degree of enantiomeric excess (ee), sometimes exceeding 95%. researchgate.net The choice of the chiral amine and the presence of additives like lithium chloride (LiCl) are crucial for maximizing this stereoselectivity. researchgate.net

This chiral enolate serves as a versatile intermediate. For instance, it can undergo ring-opening reactions when treated with chloroformates, leading to substituted cycloheptenones. researchgate.net These products can then be utilized in further synthetic steps, such as the Wharton reaction, to construct tropane alkaloids with desired stereochemistry at various positions. researchgate.net This methodology provides a powerful route to access unnatural enantiomers and other stereochemically defined tropane derivatives, which are essential for structure-activity relationship (SAR) studies. By controlling the stereochemistry of the tropane core, subsequent esterification with phenylacetic acid or its derivatives allows for the generation of a library of chiral tropine phenylacetate analogs.

Design and Synthesis of Novel Tropane and Phenylacetate Analogs for Research Purposes

The design and synthesis of novel analogs of tropine phenylacetate are driven by the need to explore new pharmacological profiles and to understand the molecular interactions of this class of compounds. Research efforts are directed at modifying both the tropane and the phenylacetate moieties of the molecule.

Tropane Moiety Modifications: The tropane scaffold offers multiple sites for modification. Synthetic strategies often begin with tropinone, a readily available starting material. collectionscanada.gc.ca From tropinone, a wide array of derivatives can be synthesized. For example, a series of tropane analogues have been developed for their potential as vesicular monoamine transporter-2 (VMAT2) ligands. researchgate.net These syntheses demonstrate the feasibility of introducing diverse functionalities onto the tropane ring system to create novel compounds for research. researchgate.net

Phenylacetate Moiety Modifications: The phenylacetate portion of the molecule can also be readily modified. Standard synthetic organic chemistry techniques allow for the introduction of various substituents onto the phenyl ring of phenylacetic acid before its esterification with tropine. These modifications can alter the electronic properties, lipophilicity, and steric bulk of the molecule, which are critical parameters in medicinal chemistry research. The esterification itself is a well-established reaction, often achieved by boiling tropine with the desired organic acid in the presence of a strong acid like hydrochloric acid, a method established by A. Ladenburg. nih.gov

Chemical Reactivity and Derivatization Studies

The chemical reactivity of tropine phenylacetate is governed by its constituent functional groups: the tropane bicyclic amine, the ester linkage, and the phenyl ring.

Oxidation Reactions and Product Characterization

The oxidation of tropine phenylacetate can occur at either the tropane ring or the side chain. The tropine moiety is susceptible to oxidation. For instance, the catabolism of the tropine fragment in certain biological systems involves oxidation by an NAD+-linked tropine dehydrogenase to form tropinone. acs.org This transformation converts the secondary alcohol at the C-3 position into a ketone.

The phenylacetate side chain can also undergo oxidation. While direct oxidation studies on tropine phenylacetate are not extensively detailed, related enzymatic processes on similar structures provide insight. For example, tropic acid, a molecule closely related to the esterifying acid in atropine (B194438), is oxidized to phenylacetic acid in some Pseudomonas species. acs.orgresearchgate.net This involves a dehydrogenase that converts the alcohol group of tropic acid into a ketone, followed by decarboxylation. researchgate.net

Reduction Reactions of the Ester Moiety

The ester functional group in tropine phenylacetate is a key site for reduction reactions. The reactivity towards reduction is highly dependent on the choice of reducing agent.

Strong Reducing Agents: Powerful hydride reagents, most notably Lithium Aluminium Hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. masterorganicchemistry.combyjus.comchem-station.com This reaction proceeds via nucleophilic acyl substitution, where a hydride ion first adds to the carbonyl carbon, leading to an aldehyde intermediate which is then immediately reduced further to the corresponding primary alcohol, 2-phenylethanol, along with the release of the tropine alcohol. libretexts.orglibretexts.org Due to its high reactivity, LiAlH₄ must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Weak Reducing Agents: Milder reducing agents such as Sodium Borohydride (NaBH₄) are generally not strong enough to reduce esters under standard conditions. libretexts.orgmasterorganicchemistry.com This chemoselectivity allows for the reduction of aldehydes or ketones in the presence of an ester group. chem-station.commasterorganicchemistry.com However, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or solvents, such as methanol (B129727) at elevated temperatures, which can facilitate the reduction of some esters. ias.ac.inreddit.com

Partial Reduction: The selective partial reduction of the ester to an aldehyde is a more challenging transformation. It can be achieved using sterically hindered and less reactive hydride reagents like Diisobutylaluminum hydride (DIBALH) at low temperatures (e.g., -78 °C). chem-station.comlibretexts.org This prevents the over-reduction of the intermediate aldehyde to the alcohol. libretexts.org

Nucleophilic Substitution Reactions and Functional Group Transformations

The ester carbonyl group is an electrophilic center susceptible to nucleophilic attack. Nucleophilic substitution reactions on the phenylacetate moiety are fundamental to its derivatization.

The mechanism of these reactions, such as aminolysis, generally involves the formation of a tetrahedral intermediate. libretexts.org A nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a transient species. The original alkoxy group (tropine) is then eliminated, reforming the carbonyl group and resulting in a new derivative, such as an amide if an amine is used as the nucleophile. The kinetics and mechanism of such reactions have been studied for analogous systems like thiophenyl phenylacetates, where the rate-determining step can be the breakdown of the tetrahedral intermediate. libretexts.org

Given the chiral nature of the tropine backbone, nucleophilic substitution reactions at the chiral centers of the tropane ring can proceed with an inversion of configuration, a phenomenon known as the Walden inversion. ias.ac.inic.ac.uk This is a critical consideration in the synthesis and transformation of chiral tropane derivatives, as it can be used strategically to access different stereoisomers. ias.ac.in

Molecular Structure, Conformational Analysis, and Stereochemical Investigations

Structural Elucidation of the Tropane (B1204802) Phenylacetate (B1230308) Hydrochloride Core

The foundational structure of tropine (B42219) phenylacetate hydrochloride is built upon the tropane scaffold, to which a phenylacetate group is esterified. The entire molecule is then rendered as a hydrochloride salt.

The core of tropine phenylacetate hydrochloride is the tropane scaffold, which is chemically known as 8-azabicyclo[3.2.1]octane. This bicyclic system is characterized by a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing a nitrogen atom and two carbon atoms (C-1 and C-5). This arrangement imparts a unique, rigid, and three-dimensional "roof-shaped" conformation to the molecule.

Attached to the 3-position of the tropane ring is a phenylacetate group through an ester linkage. The orientation of this ester group is of significant importance and is designated as either alpha (α) or beta (β). In tropine, the hydroxyl group at C-3 is in the α-orientation (axial), and consequently, the phenylacetate ester in tropine phenylacetate also adopts this axial position. This is a defining stereochemical feature of the "tropine" isomer, as opposed to its epimer, pseudotropine, where the substituent at C-3 is in the β-orientation (equatorial).

Tropine phenylacetate is a tertiary amine due to the N-methyl group on the tropane scaffold. The presence of this basic nitrogen atom allows for the formation of a quaternary ammonium (B1175870) salt upon reaction with an acid. In the case of this compound, the nitrogen atom of the 8-azabicyclo[3.2.1]octane system is protonated by hydrochloric acid.

This protonation results in the formation of a positively charged tropanium ion and a chloride counter-ion. The formation of the hydrochloride salt significantly impacts the physicochemical properties of the compound, most notably its solubility in water and its crystalline structure. The quaternization of the nitrogen atom introduces a permanent positive charge, which can influence intermolecular interactions, such as hydrogen bonding and ionic interactions, both in the solid state and in solution. The synthesis of quaternary ammonium salts from tertiary amines and alkyl halides is a well-established reaction known as the Menschutkin reaction nih.govnih.gov. In the context of hydrochloride salt formation, it is a simple acid-base reaction. The structural integrity of the bicyclic tropane core and the phenylacetate ester remains intact during this process.

Stereochemical Aspects and Isomeric Forms

The stereochemistry of this compound is complex and plays a critical role in its molecular recognition and interactions.

The tropane scaffold itself contains chiral centers. The bridgehead carbons, C-1 and C-5, are asymmetric. However, in the parent tropine molecule, a plane of symmetry exists, rendering it an achiral meso compound. When the tropine is esterified with an achiral acid like phenylacetic acid, the resulting tropine phenylacetate molecule remains achiral.

The situation changes if the acid moiety is chiral. For instance, in the related natural product atropine (B194438), the acid is (S)-tropic acid, which introduces a chiral center in the ester side chain, leading to enantiomeric forms. In the specific case of tropine phenylacetate, since phenylacetic acid is achiral, the molecule itself does not have enantiomers.

However, diastereomers are possible. The tropane ring has two main epimers based on the stereochemistry at the C-3 position: tropine (3α-hydroxy) and pseudotropine (3β-hydroxy). Therefore, phenylacetate can form esters with both, resulting in tropine phenylacetate and pseudotropine phenylacetate, which are diastereomers with different physical and chemical properties. The nomenclature "rel-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate hydrochloride" sigmaaldrich.com precisely defines the relative stereochemistry of one of these isomers.

The investigation and separation of stereoisomers of tropane alkaloids are often carried out using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases nih.govphenomenex.com. These methods can effectively resolve enantiomers and diastereomers, allowing for their individual characterization.

The specific three-dimensional arrangement of atoms in this compound is crucial for its interaction with other molecules, particularly biological macromolecules like receptors and enzymes. The rigidity of the tropane scaffold fixes the relative positions of the nitrogen atom and the ester group, which are key pharmacophoric elements in many tropane alkaloids.

The orientation of the phenylacetate group (axial in tropine phenylacetate) and the distance between the charged nitrogen center and the aromatic ring and ester carbonyl group are critical determinants of how the molecule fits into a binding site. Even subtle changes in stereochemistry, such as the difference between the α and β-isomers (tropine vs. pseudotropine esters), can lead to significant differences in binding affinity and biological activity. Molecular modeling and docking studies on related tropane alkaloids have shown that the stereochemistry dictates the specific hydrogen bonding, van der Waals, and electrostatic interactions that can be formed with a target protein. Therefore, the defined stereochemical configuration of this compound is a key factor governing its molecular recognition properties.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools for investigating the structural and electronic characteristics of this compound at the atomic level. These methods provide insights that are often inaccessible through experimental techniques alone, allowing for a detailed exploration of the molecule's conformational preferences, dynamic behavior, and inherent reactivity.

The flexibility of this compound arises from several key rotational degrees of freedom:

Rotation around the C-O ester bond: This influences the orientation of the phenylacetate group relative to the tropane ring.

Rotation around the C-C bond between the carbonyl group and the phenyl ring: This determines the position of the aromatic ring.

Inversion of the piperidine ring: The chair-boat interconversion of the six-membered ring within the tropane moiety represents a significant conformational change.

Energy landscape analysis, typically performed using molecular mechanics force fields or semi-empirical methods, aims to identify the most stable (lowest energy) conformers and the energy barriers that separate them. For related tropane esters, studies have shown that the tropine moiety (3α-tropanol) preferentially adopts a chair conformation for the piperidine ring, with the N-methyl group in an equatorial position to minimize steric hindrance. nih.govmdpi.com The ester linkage introduces further complexity. Computational studies on similar phenylacetate esters reveal a delicate balance of forces, including steric repulsion and stabilizing electrostatic interactions, that govern the preferred conformations. unife.it

For instance, analysis of related phenylacetate compounds indicates the existence of multiple stable conformers based on the dihedral angles around the ester group. unife.it The energy difference between these conformers can be small, suggesting that the molecule can populate several distinct shapes at room temperature. The relative populations of these conformers are crucial as they can dictate the molecule's interaction with biological targets.

Table 1: Representative Torsional Angles and Relative Energies for Phenylacetate Ester Conformers This table presents illustrative data based on studies of similar phenylacetate esters to demonstrate the principles of conformational analysis. Specific values for this compound would require a dedicated computational study.

ConformerDihedral Angle (O=C-C-S)Relative Energy (kcal/mol)Population (%)
Gauche~60°0.0065
Cis~0°0.8525
Trans~180°1.5010
Source: Adapted from findings on substituted phenylacetate esters. unife.it

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. mdpi.com These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and atomic charges. nih.gov

The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. mdpi.com

In this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the non-bonding orbitals of the ester's oxygen atoms. The LUMO is expected to be centered on the antibonding orbitals of the phenyl ring and the carbonyl group. An electrostatic potential map would reveal regions of negative potential (electron-rich) around the carbonyl oxygen and the phenyl ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would be found around the hydrogen atoms.

Quantum chemical calculations can also be used to analyze specific bonds within the molecule. For example, calculating the Mayer bond order for the C=O bond in the ester group can provide insight into its strength and susceptibility to nucleophilic attack. mdpi.com These computational approaches are invaluable for rationalizing the molecule's chemical behavior and for predicting sites of metabolic transformation. escholarship.org

Table 2: Calculated Electronic Properties for a Model Phenylacetate Ester This table shows representative data from quantum chemical calculations on molecules with similar functional groups to illustrate the types of properties analyzed. Calculations were performed at the B3LYP/6-311G(d,p) level.

PropertyValueDescription
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
C=O Bond Length1.21 ÅThe length of the carbonyl double bond.
C=O Mayer Bond Order1.85A measure of the carbonyl bond's strength.
Dipole Moment2.5 DIndicates the overall polarity of the molecule.
Source: Illustrative data based on principles described in quantum chemical studies. unife.itmdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Tropane (B1204802) Scaffold Contributions to Biological Activity

The tropane scaffold, a bicyclic [3.2.1] nitrogen-containing framework, is the foundational structure for a wide array of biologically active molecules, including tropine (B42219) phenylacetate (B1230308) hydrochloride. jocpr.comnih.gov Its rigid structure and the presence of a nitrogen atom are key determinants of its pharmacological profile.

The bicyclic nature of the tropane ring system is a major contributor to the high-affinity binding of its derivatives to various receptors, particularly monoamine transporters like the dopamine (B1211576) transporter (DAT). nih.gov This rigid framework properly orients the substituent groups for optimal interaction with the binding sites on the receptor protein. The distance between the nitrogen atom and the aromatic ring of the ester moiety is a critical parameter for receptor affinity. For instance, in phenyltropanes, the shorter distance of approximately 5.6 Å between the tropane nitrogen and the phenyl ring, compared to the 7.7 Å in cocaine, is thought to contribute to their distinct behavioral stimulation profiles. wikipedia.org

The tropane skeleton's conformation also plays a role in selectivity. For example, the 3β-configuration of the phenyl group in certain tropane analogs is crucial for high affinity at the DAT. pnas.org The tropane ring can be considered a "caged" nitrogen atom, and this structural feature is important for interacting with nicotinic acetylcholine (B1216132) receptors. inhn.org The branching of the alicyclic skeleton at the alpha position relative to the nitrogen atom, a feature present in the tropane ring, has been shown to be important for activity at nicotinic receptors. inhn.org

The N-methyl group on the tropane scaffold is a significant feature influencing the pharmacological properties of these compounds. mdpi.com The methylated nitrogen can act as a structural analog of the neurotransmitter acetylcholine, enabling it to competitively inhibit muscarinic acetylcholine receptors. pnas.orgmdpi.com The nitrogen atom's basicity is also a factor; however, studies have shown that high-affinity binding to the DAT does not strictly require a basic nitrogen. nih.gov For example, replacing the tropane nitrogen with an oxygen atom or creating nonbasic N-sulfonylamide derivatives can maintain high DAT-binding affinity. nih.gov

The biosynthesis of tropane alkaloids involves the N-methylation of putrescine by the enzyme putrescine N-methyltransferase (PMT), highlighting the importance of this methylation in the natural formation of these compounds. nih.gov Different nitrogen fertilizers can influence the alkaloid content in plants, with ammonium-based fertilizers potentially increasing alkaloid production by boosting the synthesis of putrescine, a precursor in the tropane alkaloid biosynthetic pathway. jmp.irpfi.gov.pknih.gov

Nitrogen Substitution Impact on Pharmacological Profile Reference
N-MethylActs as a structural analog of acetylcholine, enabling muscarinic receptor antagonism. pnas.orgmdpi.com
N-SulfonylamideMaintains high dopamine transporter (DAT) binding affinity despite being nonbasic. nih.gov
Oxygen (replacement)Maintains high dopamine transporter (DAT) binding affinity. nih.gov

Functional Significance of the Phenylacetate Moiety

The phenylacetate portion of tropine phenylacetate hydrochloride is critical in defining its metabolic fate and modulating its interaction with biological targets.

The metabolic stability of a compound is a key factor in its pharmacokinetic profile, determining its half-life and dosing frequency. nih.gov The phenylacetate moiety undergoes metabolic transformation in the body. Phenylacetate (PAA) is primarily metabolized to phenylacetylglutamine (B1677654) (PAG) through a capacity-limited process. nih.gov This conversion has significant implications for the dosing and systemic exposure of PAA. nih.gov The half-life of PAA has been observed to be between 55 and 77 minutes in children with refractory cancer. nih.gov

Modifying the phenyl ring of the phenylacetate moiety with different substituents can have a profound impact on the pharmacological activity of tropane-based compounds. Structure-activity relationship studies have shown that the nature and position of substituents on the 3β-phenyl ring are highly influential on the binding affinity for monoamine transporters. nih.gov For instance, in a series of 3β-(substituted phenyl)tropane analogs, a 4-methoxyphenyl (B3050149) substituent resulted in a high binding affinity for the DAT. nih.gov

Further studies on 3α-(diphenylmethoxy)tropane analogues have demonstrated that substitutions on the phenyl ring can be used to predict binding affinities at the dopamine transporter. nih.govacs.org For example, a 3β-(4-chlorophenyl)-2β-(4-nitrophenylethynyl)tropane derivative exhibited potent and selective affinity for the DAT. nih.gov These findings underscore the importance of the phenyl ring as a key site for modification to fine-tune the pharmacological profile of these compounds. nih.gov

Compound Phenyl Ring Substitution DAT Affinity (IC50 nM) Reference
3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester4-methoxy6.5 nih.gov
3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester4-methoxy and other modifications2.5 nih.gov
3β-(4-chlorophenyl)-2β-(4-nitrophenylethynyl)tropane4-chloro and other modifications0.9 nih.gov

The ester linkage connecting the tropine and phenylacetate moieties is a crucial functional group for the biological activity of many tropane alkaloids. uomustansiriyah.edu.iq This ester group is involved in the binding of the molecule to its receptor. In the biosynthesis of cocaine, the formation of the ester bond is catalyzed by a cocaine synthase enzyme, which uses benzoyl-CoA and methylecgonine (B8769275) as substrates. nih.gov The hydrolysis of this ester linkage, as seen in the breakdown of atropine (B194438) to tropic acid and tropine, inactivates the molecule. uomustansiriyah.edu.iq

The esterification of the 3-hydroxy group of tropine with various carboxylic acids is a common strategy in the development of new tropane-based drugs. inhn.orgnih.gov The resulting esters, known as tropeines, often exhibit potent pharmacological activities. nih.gov The stability of the ester bond to hydrolysis is a critical factor; for example, the instability of the ester in procaine, a cocaine analog, is a significant disadvantage. nih.gov

Experimental Design for SAR Validation

The validation of the structure-activity relationship for this compound involves a systematic approach, including the synthesis of a series of analogs and their subsequent evaluation for receptor selectivity.

Analog Synthesis and Receptor Selectivity Profiling

The synthesis of analogs of this compound is a key step in elucidating its SAR. This process typically involves modifications at three key positions: the tropane ring, the ester linkage, and the phenyl group of the phenylacetate moiety.

Tropane Ring Modifications: The bicyclic tropane skeleton is a rigid scaffold that provides a defined orientation for the substituents. Modifications can include altering the stereochemistry at the C-3 position (tropine vs. pseudotropine), which can significantly impact receptor binding. For instance, in the biosynthesis of tropane alkaloids, tropinone (B130398) is reduced to either tropine (3α-tropanol) or pseudotropine (3β-tropanol), with the former being the precursor for compounds like hyoscyamine (B1674123) and scopolamine (B1681570). nih.gov The stereochemistry of the hydroxyl group is critical for the esterification with various acids and subsequent receptor interaction. nih.gov

Ester Linkage Modifications: The ester group in this compound is a critical determinant of its activity. The nature of the acid moiety esterified to the tropine base can dramatically influence pharmacological properties. For example, replacing the phenylacetic acid with dicarboxylic acids has been extensively studied in the context of neuromuscular blocking agents. nih.gov These studies have shown that the length and rigidity of the dicarboxylic acid linker are crucial for activity. nih.gov

Phenyl Group Modifications: The aromatic phenyl ring of the phenylacetate group offers numerous possibilities for substitution. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing receptor affinity and selectivity. For instance, in a series of phenylacetamides, halogenation of the aromatic rings was found to be very potent in inhibiting sodium channels. nih.gov

Receptor Selectivity Profiling: Once synthesized, the analogs are subjected to receptor binding assays to determine their affinity and selectivity for various receptor subtypes. Tropane alkaloids are well-known for their interaction with muscarinic acetylcholine receptors (mAChRs). nih.govderpharmachemica.com Therefore, profiling against M1-M5 muscarinic receptor subtypes is a primary focus. For example, some N-substituted tropane derivatives have been characterized as potent muscarinic acetylcholine receptor antagonists. nih.gov Additionally, given the structural similarities to other neuroactive compounds, binding assays for dopamine, serotonin (B10506), and histamine (B1213489) receptors are also relevant to assess selectivity. nih.gov The binding profile of a compound is crucial for predicting its therapeutic potential and potential side effects. nih.gov

The following table summarizes the receptor binding affinities of some tropane derivatives, illustrating the impact of structural modifications on receptor selectivity.

CompoundModification from Tropine PhenylacetateM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M3 Receptor Affinity (Ki, nM)Reference
AtropineTropic acid esterHighHighHigh derpharmachemica.com
ScopolamineEpoxide on tropane ring, tropic acid esterHighHighHigh nih.gov
BenzatropineBenzhydryl etherHigh (Selective)ModerateLow nih.gov
N-Methyl-Tropane AnalogQuaternary ammonium (B1175870) salt--Potent Antagonist nih.gov
N-Endosubstituted AnalogN-substituted tropane--Slower reversibility than parent nih.gov

Correlation of Lipophilicity (logP) with Biological Activity (e.g., CNS Penetration)

The ability of a drug to cross the blood-brain barrier (BBB) and exert its effects on the central nervous system is critically dependent on its physicochemical properties, particularly its lipophilicity. nih.gov Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) between an organic solvent (typically octanol) and water.

For CNS-active drugs, a certain degree of lipophilicity is required for passive diffusion across the lipid-rich cell membranes of the BBB. nih.gov However, an excessively high logP can be detrimental, leading to increased plasma protein binding, rapid metabolism, and non-specific binding in peripheral tissues, which can reduce the amount of drug available to enter the brain. nih.gov

The phenylacetate moiety in this compound contributes significantly to its lipophilicity compared to simpler aliphatic esters. The logP of this compound can be estimated or experimentally determined. To establish a correlation between logP and CNS penetration for a series of tropine phenylacetate analogs, the following experimental approach is typically employed:

Synthesis of Analogs: A series of analogs with varying substituents on the phenyl ring is synthesized. These substituents are chosen to systematically alter the lipophilicity of the molecule.

Determination of logP: The logP values for each analog are determined experimentally using methods like the shake-flask method or estimated using computational models.

In vivo or in vitro CNS Penetration Studies: The ability of each analog to cross the BBB is assessed. This can be done through in vivo studies in animal models, where brain and plasma concentrations of the compound are measured, or through in vitro models of the BBB, such as cell-based assays (e.g., using Caco-2 or MDCK cells). nih.gov

Correlation Analysis: The measured CNS penetration (e.g., brain/plasma ratio) is then plotted against the determined logP values to identify any correlation. Often, a parabolic relationship is observed, where CNS penetration increases with logP up to an optimal value and then decreases.

The table below illustrates the general relationship between physicochemical properties and CNS penetration potential for antimuscarinic agents, which can be extrapolated to understand the behavior of this compound.

CompoundlogD (pH 7.4)clogPMolecular Weight (Da)CNS Penetration PotentialReference
Oxybutynin>3.34.9357High nih.gov
Darifenacin>3.34.8426High nih.gov
Tolterodine>3.34.5325High nih.gov
Solifenacin>3.34.3362High nih.gov
Fesoterodine>3.34.3423High nih.gov
5-HMT0.743.6341Moderate nih.gov
Trospium-1.22-1.2391Low nih.gov

Rational Molecular Design Strategies Informed by SAR

The insights gained from SAR studies provide a foundation for the rational design of new tropane derivatives with desired pharmacological profiles. The goal is to optimize the structure to enhance affinity for a specific receptor subtype while minimizing off-target effects and improving pharmacokinetic properties like CNS penetration.

Targeting Specific Receptor Subtypes: If the goal is to design a selective M1 muscarinic antagonist, for example, the SAR data from various tropane analogs would be analyzed to identify the structural features that confer M1 selectivity. For instance, the high M1 selectivity of benzatropine suggests that a bulky benzhydryl ether at the C-3 position is favorable for this selectivity. nih.gov Therefore, new analogs could be designed incorporating different bulky, lipophilic groups at this position.

Modulating CNS Penetration: To enhance CNS penetration, the lipophilicity of the molecule can be fine-tuned. If an initial compound has low CNS penetration due to low lipophilicity, modifications can be made to increase its logP. This could involve adding lipophilic substituents to the phenyl ring of the phenylacetate moiety. Conversely, if a compound has poor CNS availability due to excessive lipophilicity, more polar groups could be introduced to reduce the logP to an optimal range.

Structure-Based Drug Design: When the three-dimensional structure of the target receptor is known, structure-based drug design techniques can be employed. This involves docking candidate molecules into the binding site of the receptor in silico to predict their binding affinity and orientation. This computational approach can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. For example, molecular docking studies have been used to understand the binding modes of atropine analogues with the M1 muscarinic acetylcholine receptor. derpharmachemica.com

Bioisosteric Replacement: Another strategy is bioisosteric replacement, where a functional group in the lead molecule is replaced by another group with similar physical and chemical properties. This can be used to improve potency, selectivity, or pharmacokinetic properties. For example, the ester linkage in this compound could be replaced with a more stable amide linkage to improve its metabolic stability.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is fundamental to the structural analysis of Tropine (B42219) phenylacetate (B1230308) hydrochloride, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Tropine phenylacetate hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule. nih.govcabidigitallibrary.org

In the ¹H NMR spectrum, the protons of the tropane (B1204802) skeleton and the phenylacetate moiety exhibit characteristic chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen atom (C-1 and C-5) and the proton on the carbon bearing the ester group (C-3) are typically found in the downfield region. chemicalbook.comhmdb.ca The N-methyl group protons appear as a distinct singlet. The protons of the phenyl group usually present as a multiplet in the aromatic region (around 7.2-7.4 ppm), while the methylene (B1212753) protons of the phenylacetyl group appear as a singlet further upfield. hmdb.cabmrb.io

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift (around 170 ppm). researchgate.net The carbons of the phenyl ring also resonate in the downfield region (120-140 ppm). The carbons of the tropane ring system have distinct shifts that are well-documented for this class of alkaloids. nih.gov The combination of ¹H and ¹³C NMR, often supported by two-dimensional techniques like COSY and HMBC, allows for the complete and unequivocal assignment of the molecule's structure. cabidigitallibrary.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position ¹H NMR (ppm) ¹³C NMR (ppm)
Tropane N-CH₃~2.3 - 2.5 (s)~40
Tropane H-1, H-5~3.1 - 3.3 (m)~60 - 62
Tropane H-3~5.0 - 5.2 (t)~65 - 67
Tropane H-2, H-4~1.9 - 2.2 (m)~34 - 36
Tropane H-6, H-7~1.5 - 1.8 (m)~25 - 27
Phenylacetyl -CH₂-~3.6 (s)~41
Phenyl C=O-~171
Phenyl C-1'-~134
Phenyl C-2', C-6'~7.2 - 7.4 (m)~129
Phenyl C-3', C-5'~7.2 - 7.4 (m)~128
Phenyl C-4'~7.2 - 7.4 (m)~127

Note: Predicted values are based on data for tropane alkaloids and phenylacetic acid derivatives. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. researchgate.net

The most prominent features in the FT-IR spectrum of this compound are related to the ester and aromatic functionalities. A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aliphatic ester. orgchemboulder.comspectroscopyonline.com The presence of the phenyl group is confirmed by C=C stretching vibrations within the aromatic ring, which appear in the 1600-1450 cm⁻¹ region, and C-H stretching bands above 3000 cm⁻¹. Additionally, two strong C-O stretching vibrations for the ester group are anticipated in the 1300-1000 cm⁻¹ range. orgchemboulder.comyoutube.com The presence of the hydrochloride salt may lead to broad absorption in the 2700-2400 cm⁻¹ range, characteristic of an amine salt.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine Salt (R₃NH⁺)N-H Stretch2700 - 2400Broad, Medium
Aromatic C-HC-H Stretch3100 - 3000Medium
Aliphatic C-HC-H Stretch3000 - 2850Medium
Ester C=OCarbonyl Stretch1750 - 1735Strong, Sharp
Aromatic C=CRing Stretch1600 - 1450Medium to Weak
Ester C-OC-O Stretch1300 - 1000Two Strong Bands
Aromatic C-HC-H Bend (Out-of-plane)900 - 675Strong

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. nih.gov The molecular formula of the free base is C₁₆H₂₁NO₂, which corresponds to a molecular weight that can be precisely measured by high-resolution mass spectrometry. The hydrochloride salt itself has a molecular weight of 295.80 g/mol . nih.gov

In a typical mass spectrum, the compound will show a molecular ion peak (or a protonated molecule [M+H]⁺ in techniques like electrospray ionization) corresponding to the free base (phenylacetoxytropane, m/z 259). The fragmentation pattern is highly characteristic of tropane alkaloids. mdpi.com A common fragmentation pathway involves the loss of the phenylacetate group to produce a fragment corresponding to the tropane ring. The most characteristic fragment for many tropane-derived alkaloids is observed at a mass-to-charge ratio (m/z) of 82, which arises from the bicyclic tropane core. mdpi.comnih.gov Other significant fragments can include the tropine ion at m/z 140 and the tropylium (B1234903) ion at m/z 91 from the phenylacetyl moiety.

Table 3: Expected Mass Spectrometry Fragments for Tropine Phenylacetate (Free Base)

m/z Proposed Fragment Identity
260[M+H]⁺ (Protonated Molecular Ion)
140[Tropine - H]⁺
124[Tropane ring fragment]
91[Tropylium ion, C₇H₇]⁺
82[Tropane core fragment]

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, quantification, and purity assessment of tropane alkaloids and related synthetic compounds. nih.govisciii.es For this compound, a reversed-phase HPLC method is typically employed, using a C18 stationary phase column. researchgate.net

The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. nih.gov Detection is commonly achieved using a UV detector. The phenyl group in the phenylacetate moiety acts as a chromophore, allowing for sensitive detection at wavelengths around 210-220 nm. nih.govresearchgate.net The method can be validated for linearity, accuracy, and precision, making it suitable for quality control applications and quantitative analysis in research settings. nih.govcleanchemlab.com HPLC coupled with mass spectrometry (LC-MS) provides even greater specificity and sensitivity, confirming both the retention time and the mass of the analyte. brandeis.edu

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of this compound. nih.gov It is particularly valuable for monitoring the progress of its synthesis, allowing for a quick check of the consumption of starting materials (tropine and phenylacetic acid or its derivative) and the formation of the product. acs.org

The separation is typically performed on silica (B1680970) gel plates. akjournals.com A variety of mobile phases can be used, often consisting of a mixture of a nonpolar solvent (like chloroform (B151607) or dichloromethane) and a more polar solvent (like methanol or acetone), sometimes with the addition of a small amount of a base (such as ammonia (B1221849) or triethylamine) to reduce peak tailing. akjournals.comnih.gov After development, the spots are visualized. While the phenyl group provides some UV activity, more sensitive visualization is achieved by spraying the plate with a specific chromogenic agent, such as Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with nitrogen-containing compounds like tropane alkaloids. acs.orgakjournals.com The retention factor (Rf) value of the spot can be compared to that of a reference standard for identification.

X-ray Crystallography for Absolute Stereochemical Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute stereochemical configuration of chiral molecules like this compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The determination of the absolute configuration by X-ray diffraction is contingent on the presence of a "heavy atom" in the molecule or the use of specific X-ray wavelengths that induce anomalous scattering effects. While challenging for molecules composed solely of light atoms (C, H, N, O), the presence of the hydrochloride salt in this compound can aid in this determination. The chlorine atom can serve as an anomalous scatterer, allowing for the differentiation between the two possible enantiomers.

Although a specific crystal structure of this compound is not widely published in publicly accessible literature, the principles of this technique are well-established in the analysis of related tropane alkaloids. nih.gov For instance, X-ray powder diffraction (XRPD) has been effectively used to study the crystallinity and solid-state forms of atropine (B194438) sulfate, a closely related compound. nih.gov In such studies, crystalline material exhibits a distinct diffraction pattern, which can be used to identify the specific polymorphic form and assess its purity. nih.gov The data obtained from XRPD analysis can reveal whether a sample is crystalline or amorphous, a critical factor influencing its physical properties. nih.gov

Table 1: Key Aspects of X-ray Crystallography in the Analysis of this compound

ParameterDescriptionRelevance
Single Crystal X-ray Diffraction Determines the precise three-dimensional arrangement of atoms in a single crystal.Essential for the absolute determination of stereochemistry.
X-ray Powder Diffraction (XRPD) Analyzes the diffraction pattern of a polycrystalline powder to identify crystalline phases and assess crystallinity.Useful for routine identification, polymorphism screening, and quality control.
Anomalous Scattering The differential scattering of X-rays by an atom near its absorption edge.A key phenomenon that enables the determination of absolute configuration.
Absolute Stereochemistry The actual three-dimensional arrangement of atoms in a chiral molecule.Crucial for understanding the compound's interaction with biological systems.

Development of Standardized Analytical Protocols for Research Applications

The development of robust and validated analytical protocols is paramount for the reliable quantification and characterization of this compound, especially when it is present as an impurity in atropine or used as a reference standard. cleanchemlab.comsynzeal.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of modern analytical methods for tropane alkaloids and their related substances. researchgate.netnih.govnih.govscirp.org

Several studies have focused on developing HPLC and UHPLC methods for the analysis of atropine and its impurities. researchgate.netnih.govnih.govscirp.org These methods are designed to be specific, linear, accurate, precise, and robust, ensuring their suitability for quality control and research purposes. A typical protocol would involve:

Chromatographic System: An HPLC or UHPLC system equipped with a UV detector.

Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of tropane alkaloids. researchgate.netnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed. Gradient elution is often necessary to achieve adequate separation of all impurities from the main compound. researchgate.netnih.gov

Detection: UV detection at a specific wavelength (e.g., 210-220 nm) is a common choice for these compounds.

Validation: The method must be validated according to established guidelines (e.g., ICH) to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness. scirp.org

The development of such standardized protocols is crucial for ensuring the quality and consistency of research data. For this compound, a validated analytical method would allow for its accurate quantification as an impurity in atropine drug substances and products, as well as its use as a well-characterized reference material for further research. cleanchemlab.comsynzeal.com

Table 3: Components of a Standardized HPLC Protocol for this compound Analysis

ComponentTypical ParametersPurpose
Stationary Phase Reversed-phase C18 or similarProvides the medium for separation based on hydrophobicity.
Mobile Phase Buffered aqueous solution with organic modifier (e.g., acetonitrile)Elutes the compounds from the column at different rates.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the mobile phase and influences separation.
Detection UV spectrophotometry (e.g., at 215 nm)Quantifies the amount of each compound as it elutes.
Temperature Controlled column temperature (e.g., 25-40 °C)Ensures reproducible retention times.

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are essential for predicting the in vivo behavior of a drug candidate. These studies typically utilize liver microsomes, hepatocytes, or other cellular systems to assess the rate and pathways of metabolism. For tropine (B42219) phenylacetate (B1230308) hydrochloride, these investigations focus on the lability of the ester linkage and the influence of the phenylacetate group on its metabolic profile.

Enzymatic Hydrolysis of the Ester Bond

The ester bond in tropine phenylacetate hydrochloride is susceptible to enzymatic hydrolysis by carboxylesterases, a class of enzymes abundant in the liver and other tissues. This hydrolytic cleavage is a major route of metabolism for many ester-containing drugs. The process breaks the molecule into its constituent alcohol, tropine, and a carboxylic acid, phenylacetic acid.

The rate of this hydrolysis can be influenced by several factors, including the chemical structure of the ester and the specific carboxylesterase isozymes involved. Studies on similar tropane (B1204802) alkaloids, such as atropine (B194438), have demonstrated that enzymatic hydrolysis is a key determinant of their pharmacokinetic profile. For instance, research on atracurium, a neuromuscular blocking agent with two ester linkages, has shown that its short duration of action is primarily due to rapid enzymatic hydrolysis. nih.gov Inhibition of carboxylesterases can significantly prolong the effects of such drugs, highlighting the importance of this metabolic pathway. nih.gov

Role of the Phenylacetate Moiety in Preclinical Metabolic Fate

The phenylacetate moiety of this compound not only influences its pharmacological activity but also plays a significant role in its metabolic fate. Once cleaved from the tropine backbone, phenylacetic acid enters its own metabolic pathway.

In biological systems, phenylacetic acid is primarily metabolized through conjugation with amino acids. The most common pathway involves the formation of phenylacetyl-CoA, which is then conjugated with glutamine to form phenylacetylglutamine (B1677654). smpdb.ca This water-soluble conjugate is then readily excreted in the urine. smpdb.ca This conjugation process is a major route for the detoxification and elimination of phenylacetic acid.

Recent research in plants has identified additional metabolic pathways for phenylacetic acid, including conjugation with other amino acids like leucine, phenylalanine, and valine, as well as with glucose. oup.comoup.combiorxiv.org While these specific pathways have not been extensively studied in mammals in the context of this compound metabolism, they highlight the diverse potential routes for the biotransformation of the phenylacetate moiety.

Comparative Analysis with Metabolism of Related Tropane and Phenylacetate Derivatives

Understanding the metabolism of this compound is greatly informed by the extensive research conducted on related compounds, particularly atropine and phenylacetic acid itself.

Insights from Atropine Metabolism Research

Atropine, a well-known tropane alkaloid, is structurally similar to this compound, with the primary difference being the acid moiety (tropic acid in atropine versus phenylacetic acid). The metabolism of atropine has been extensively studied and serves as a valuable model.

The major metabolic pathways for atropine include enzymatic hydrolysis of the ester bond, N-demethylation to noratropine, and N-oxidation to atropine-N-oxide. nih.govdrugbank.com The hydrolysis of atropine yields tropine and tropic acid. nih.govdrugbank.com A significant portion of atropine is excreted unchanged in the urine, with the remainder being eliminated as its various metabolites. nih.govdrugbank.com The enzymatic hydrolysis is a key step, and its rate can vary between species and individuals. The insights from atropine metabolism strongly suggest that the ester bond in this compound will be a primary target for metabolic enzymes.

Metabolite Metabolic Pathway Reference
NoratropineN-demethylation nih.govdrugbank.com
Atropine-N-oxideN-oxidation nih.govdrugbank.com
TropineEster Hydrolysis nih.govdrugbank.com
Tropic AcidEster Hydrolysis nih.govdrugbank.com

Studies on Phenylacetic Acid Metabolism in Biological Systems

Phenylacetic acid, the other hydrolysis product of this compound, has been the subject of numerous metabolic studies in various biological systems, from bacteria to humans. In humans and most mammals, the primary metabolic fate of phenylacetic acid is conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine. smpdb.ca This pathway is catalyzed by the enzyme phenylacetyl-CoA:glutamine N-acetyltransferase.

In bacteria, phenylacetic acid can serve as a carbon source and is degraded through a specific catabolic pathway. frontiersin.org In plants, as mentioned earlier, phenylacetic acid can be conjugated with various amino acids and glucose. oup.comoup.combiorxiv.org These studies collectively demonstrate that phenylacetic acid is readily metabolized and eliminated from the body through well-established pathways.

Organism/System Primary Metabolic Pathway Key Metabolites Reference
Humans/MammalsConjugation with glutaminePhenylacetylglutamine smpdb.ca
BacteriaCatabolismCentral intermediate metabolites frontiersin.org
PlantsConjugation with amino acids and glucosePhenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, phenylacetyl-glucose oup.comoup.combiorxiv.org

Characterization of Biological Hydrolysis Products and Their Pharmacological Implications

Phenylacetic Acid: This compound is a naturally occurring auxin in plants and has been investigated for various therapeutic applications in humans. oup.com It is known to have some biological activities, including effects on the central nervous system and potential as an anticancer agent. The formation of phenylacetic acid as a metabolite means that its own pharmacological and toxicological properties will contribute to the effects observed after administration of this compound.

The enzymatic cleavage of the ester bond is therefore a critical event, as it liberates two distinct molecules, each with its own metabolic fate and pharmacological characteristics. A comprehensive understanding of the metabolism of this compound requires consideration of the independent and potentially interactive effects of its hydrolysis products.

Future Research Directions and Translational Perspectives

Exploration of Novel Pharmacological Targets Beyond Current Muscarinic Receptor Focus

While tropane (B1204802) alkaloids are classically known as muscarinic receptor antagonists, recent research indicates their activity may not be confined to this target class. nih.gov Atropine (B194438), a closely related tropane alkaloid, has been shown to inhibit ion currents mediated by neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Specifically, it can act as a noncompetitive ion channel blocker and, at low agonist concentrations, can even potentiate responses in certain nicotinic receptor subtypes (α4β2, α4β4). nih.gov

Furthermore, studies have demonstrated that the muscarinic antagonists scopolamine (B1681570) and atropine are also competitive antagonists at 5-HT3 serotonin (B10506) receptors. nih.gov Scopolamine was found to inhibit 5-HT3 receptor responses with an IC50 of 2.09 μM, while atropine had a similar IC50 of 1.74 μM. nih.gov This off-target activity on serotonin receptors, which are involved in nausea and vomiting, may contribute to the antiemetic effects of these compounds. nih.govmdpi.com Other research into tropane alkaloids has pointed towards potential interactions with acid-sensing ion channels (ASICs) and cyclooxygenase (COX) enzymes, suggesting roles in nociception and inflammation. nih.gov These findings encourage a broader screening of tropine (B42219) phenylacetate (B1230308) hydrochloride and its analogs against a wider array of receptors and enzymes to uncover novel therapeutic applications.

Application in Molecular Probe Development for Advanced Receptor Mapping Studies

The rigid 8-azabicyclo[3.2.1]octane skeleton of tropane alkaloids makes them excellent scaffolds for developing molecular probes for in vivo imaging techniques like Positron Emission Tomography (PET). researchgate.netnih.gov A novel series of tropane derivatives has been synthesized and labeled with fluorine-18 (B77423) to serve as potential imaging agents for the dopamine (B1211576) transporter (DAT). nih.gov

Development of Innovative Synthetic Methodologies for Enhanced Analogs

Advances in synthetic organic chemistry are crucial for exploring the full potential of the tropane scaffold. Traditional syntheses have often been limited in their ability to easily create diverse analogs. escholarship.org Modern research focuses on developing general and efficient synthetic strategies that allow for late-stage functionalization, enabling the creation of a wide range of analogs from a common intermediate. escholarship.orgacs.org One such approach involves constructing the tropane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. researchgate.net This strategy facilitates diversification at four key positions (N8, C3, C6, and C7) with minimal increases in the number of synthetic steps. acs.org

Other innovative approaches include the use of visible-light photoredox catalysis to construct the bicyclic alkaloid skeleton under mild conditions and with high diastereoselectivity. researchgate.net For creating more complex structures, methodologies such as ring-closing metathesis (RCM) and click chemistry are being employed to synthesize macrocyclic peptide analogs. mdpi.com Furthermore, there is significant interest in creating conformationally restricted analogs of naturally occurring alkaloids to develop more selective ligands for specific receptor subtypes. nih.gov These advanced methods provide a robust platform for producing novel analogs of tropine phenylacetate hydrochloride for future structure-activity relationship (SAR) studies. researchgate.net

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

The optimization of lead compounds in modern drug discovery relies heavily on the synergy between computational and experimental techniques. nih.govfrontiersin.org Computational methods are integral to both the hit-to-lead (H2L) and lead optimization (LO) stages of structure-based drug discovery. nih.govspringernature.com These approaches include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, which predict how a ligand will bind to its target receptor and guide the design of new molecules with improved potency and selectivity. nih.govresearchgate.net

For G-protein coupled receptors (GPCRs), which are common targets for tropane alkaloids, computational modeling helps predict the 3D structures of receptor-ligand complexes and identify key molecular interactions. nih.gov In a practical example, a study on tropinone-derived anticancer agents used molecular docking to analyze the binding of newly synthesized compounds to their target, showing a distinct correlation between calculated binding energies and experimentally determined IC50 values. researchgate.net This integration allows for the efficient screening of virtual libraries and the rational design of candidates, accelerating the discovery pipeline and reducing the reliance on lengthy and costly synthesis and testing cycles. nih.govfrontiersin.orgscience.gov

Contribution to the Broader Understanding of Tropane Alkaloid and Phenylacetate Derivative Biology

The study of this compound contributes to the broader understanding of two important classes of bioactive molecules: tropane alkaloids and phenylacetate derivatives.

Tropane alkaloids are a remarkable class of plant secondary metabolites characterized by their distinctive 8-azabicyclo[3.2.1]octane (nortropane) ring system. rsc.orgnih.gov This family includes well-known and pharmacologically potent compounds such as atropine, scopolamine, and cocaine. nih.govrsc.org They are found primarily in the Solanaceae and Erythroxylaceae plant families and exhibit an immense diversity in their chemical structures and biological effects, ranging from anticholinergic activity to CNS stimulation. nih.govresearchgate.net The biosynthesis of these complex molecules, which was only fully elucidated in 2020, has been a subject of intense study for over a century. rsc.org

Phenylacetate derivatives also represent a diverse group of compounds with a wide spectrum of biological activities. drugbank.com Research has shown that various derivatives can act as aldose reductase inhibitors, and some have been investigated as potential anticancer agents. nih.govnih.gov For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent cytotoxic effects against prostate and breast cancer cell lines. nih.gov The combination of the rigid, pharmacologically active tropane scaffold with the versatile phenylacetate moiety in this compound presents a unique chemical entity whose full biological profile warrants further investigation.

Compound Information Table

Compound NameClass/GroupKey Mentioned Role/Activity
This compound Tropane Alkaloid / Phenylacetate DerivativeCentral subject of the article; scaffold for future research.
Atropine Tropane AlkaloidModel anticholinergic; antagonist at nicotinic and 5-HT3 receptors. nih.govnih.govnih.gov
Scopolamine Tropane AlkaloidAnticholinergic; antagonist at 5-HT3 receptors. nih.gov
Cocaine Tropane AlkaloidCNS stimulant; binds to dopamine transporter. nih.govnih.gov
Tropinone (B130398) Tropane Alkaloid PrecursorCommon intermediate in the chemical synthesis of tropane derivatives. nih.govresearchgate.net
Phenylacetate Derivatives Organic CompoundsClass of compounds with diverse biological activities, including anticancer and anti-inflammatory. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for producing Tropine phenylacetate hydrochloride in laboratory settings?

Answer: this compound can be synthesized via esterification of tropine with phenylacetic acid, followed by hydrochloride salt formation. Key steps include:

  • Reaction optimization : Use anhydrous conditions to minimize hydrolysis. Monitor pH during salt formation (target pH ~4–5) to ensure stoichiometric conversion .
  • Catalyst selection : For esterification, consider acid catalysts (e.g., sulfuric acid) or enzymatic methods for higher specificity.
  • Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity crystals. Confirm purity via melting point analysis and HPLC (≥98% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer: A multi-technique approach is essential:

  • Structural elucidation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm ester and hydrochloride moieties. Compare spectra with reference standards (e.g., tropine and phenylacetic acid) .
  • Quantitative analysis : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is recommended. Validate methods per ICH guidelines for linearity (R² ≥0.998), LOD/LOQ, and precision (%RSD <2%) .
  • Elemental analysis : Verify chloride content via argentometric titration or ion chromatography .

Q. How should stability studies for this compound be designed under laboratory conditions?

Answer: Stability protocols should assess:

  • Degradation pathways : Conduct forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) to identify major impurities. Use HPLC-MS to track degradation products .
  • Storage conditions : Test stability at -20°C (long-term), 4°C (intermediate), and 25°C/60% RH (accelerated). Monitor appearance, pH, and potency over 0, 3, 6, and 12 months .
  • Photostability : Expose samples to UV-vis light (ICH Q1B guidelines) to evaluate light sensitivity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in pharmacological data for this compound?

Answer: Contradictions often arise from variability in experimental models or impurity profiles. Mitigation strategies include:

  • Standardized assays : Validate in vitro models (e.g., receptor binding assays) using positive controls (e.g., atropine for anticholinergic activity) .
  • Batch comparison : Analyze impurity profiles (HPLC-MS) across different synthetic batches to correlate impurities with bioactivity discrepancies .
  • Cross-lab validation : Replicate studies in independent labs using harmonized protocols (e.g., OECD guidelines) .

Q. How can experimental design optimize the synthesis of this compound for reproducibility?

Answer: Implement Design of Experiments (DoE) to identify critical parameters:

  • Factors : Reaction temperature, molar ratio (tropine:phenylacetic acid), and catalyst concentration.
  • Response variables : Yield, purity, and particle size.
  • Statistical analysis : Use factorial designs (e.g., 2k^k or Box-Behnken) to model interactions. For example, higher temperatures may improve reaction rates but reduce yield due to side reactions .
  • Robustness testing : Vary parameters within ±10% of optimal conditions to assess method resilience .

Q. What advanced methodologies are used to investigate the mechanism of action of this compound in neurological models?

Answer: Mechanistic studies require:

  • In vitro models : Patch-clamp electrophysiology to assess ion channel modulation (e.g., nicotinic acetylcholine receptors) .
  • Molecular docking : Predict binding affinities to target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina. Validate with mutagenesis studies .
  • In vivo imaging : Track brain penetration using radiolabeled 11C^{11}C-Tropine phenylacetate in PET scans .

Q. How can researchers address challenges in impurity profiling of this compound?

Answer: Key steps include:

  • Identification : Use LC-HRMS to characterize unknown impurities. Compare fragmentation patterns with databases (e.g., mzCloud) .
  • Quantification : Develop impurity-specific calibration curves. For example, tropine (a common impurity) can be quantified via HPLC with a LOQ of 0.05% .
  • Toxicological assessment : Conduct genotoxicity (Ames test) and cytotoxicity (MTT assay) studies for impurities exceeding ICH thresholds (≥0.1%) .

Q. What methodological considerations are critical when designing pharmacokinetic studies for this compound?

Answer: Ensure:

  • Bioanalytical validation : Develop a sensitive LC-MS/MS method for plasma quantification (LLOQ ≤1 ng/mL) .
  • Dosing routes : Compare oral, intravenous, and intranasal administration to assess bioavailability.
  • Tissue distribution : Use mass spectrometry imaging (MSI) to map compound localization in target organs .

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